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Compound of Interest

Compound Name: Wieland-gumlich aldehyde

Cat. No.: B1683588 Get Quote

Application Note: This document provides a comprehensive overview and detailed protocols for

the enantioselective total synthesis of the Wieland-Gumlich aldehyde, a key intermediate in

the synthesis of strychnine, as developed by Professor Larry E. Overman and his research

group. This synthesis is a landmark in organic chemistry, showcasing the strategic application

of the aza-Cope rearrangement-Mannich cyclization cascade to construct the intricate

pentacyclic core of the strychnos alkaloids.

Audience: This guide is intended for researchers, scientists, and professionals in the fields of

organic synthesis, medicinal chemistry, and drug development who are interested in the

strategic synthesis of complex natural products.

Introduction
The Wieland-Gumlich aldehyde is a crucial precursor in the total synthesis of strychnine, a

complex indole alkaloid. The Overman synthesis, first reported in 1993, represented a

significant advancement in the field, being the first enantioselective total synthesis of

strychnine.[1] A key feature of this synthetic route is the masterful implementation of a cationic

aza-Cope rearrangement followed by a Mannich cyclization to efficiently assemble the CDE

ring system of the strychnan skeleton.[1] This approach dramatically increased the overall

efficiency compared to previous syntheses.[1]
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The retrosynthetic analysis of the Wieland-Gumlich aldehyde in the Overman synthesis

hinges on the disconnection of the B ring, leading back to the tetracyclic keto aniline

intermediate 24.[1] This crucial intermediate is assembled in a single, highly stereocontrolled

step from the amino alcohol precursor 25 via the key aza-Cope/Mannich reaction cascade.[1]

The synthesis commences from readily available starting materials and proceeds through a

series of well-established and innovative transformations.

Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the

Overman synthesis of the Wieland-Gumlich aldehyde. All quantitative data is summarized in

the accompanying tables for clarity and ease of comparison.

Synthesis of the Aza-Cope/Mannich Precursor
The initial stages of the synthesis focus on the construction of the key amino alcohol precursor

25. This involves a series of transformations starting from simpler building blocks, as detailed in

the full publication by Overman and colleagues.

The Key Aza-Cope Rearrangement-Mannich Cyclization
The cornerstone of the Overman synthesis is the tandem aza-Cope rearrangement and

Mannich cyclization. This powerful reaction cascade constructs the pivotal CDE tricyclic core of

the molecule in a single, high-yielding step.

Protocol for the Aza-Cope/Mannich Reaction:

To a solution of the amino alcohol precursor in acetonitrile is added paraformaldehyde and

anhydrous sodium sulfate. The mixture is heated at 80 °C. The reaction progress is monitored

by thin-layer chromatography. Upon completion, the reaction mixture is cooled, filtered, and

concentrated under reduced pressure. The residue is then purified by flash column

chromatography to afford the tetracyclic intermediate 24.
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Step
Reactant
s

Reagents Solvent Temp. Time Yield

Aza-

Cope/Man

nich

Amino

alcohol

precursor

Paraformal

dehyde,

Anhydrous

Na₂SO₄

Acetonitrile 80 °C - ~98%

Note: Specific quantities of reactants and reagents should be referred to from the primary

literature.

Elaboration to the Wieland-Gumlich Aldehyde
The tetracyclic intermediate 24 is then advanced to the Wieland-Gumlich aldehyde through a

five-step sequence.[1] This involves carbomethoxylation, removal of a protecting group to yield

hydroxyakuammicine (41), reduction of the enamine, equilibration of the resulting ester, and a

final partial reduction to the aldehyde.[1]

Protocol for the final five steps:

Carbomethoxylation and Deprotection: The enolate of the tetracyclic intermediate 24 is

treated with a suitable carbomethoxylating agent. Subsequent acidic workup removes the

protecting group to yield hydroxyakuammicine (41).

Reduction of the Enamine: The enamine double bond in hydroxyakuammicine (41) is

reduced using zinc dust in sulfuric acid.

Equilibration: The initially formed axial ester is equilibrated to the more stable equatorial

configuration to provide intermediate 42.

Partial Reduction to the Aldehyde: The ester functional group of intermediate 42 is carefully

reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H) at low

temperature (-90 °C) to afford the Wieland-Gumlich aldehyde.[1]
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Step
Starting
Material

Key
Reagents

Key
Conditions

Product Yield

1

Tetracyclic

Intermediate

24

Carbomethox

ylating agent,

Acid

-
Hydroxyakua

mmicine (41)
-

2 & 3
Hydroxyakua

mmicine (41)
Zn, H₂SO₄ -

Intermediate

42
68%

4
Intermediate

42

Diisobutylalu

minum

hydride

(DIBAL-H)

-90 °C

Wieland-

Gumlich

Aldehyde

-

Note: The yields for steps 1 and 4 are not explicitly stated in the initial communication but are

part of a high-yielding sequence.

Visualizing the Synthesis
The following diagrams illustrate the key transformations in the Overman synthesis of the

Wieland-Gumlich aldehyde.

Wieland-Gumlich AldehydeTetracyclic Keto Aniline (24) B-Ring DisconnectionAmino Alcohol Precursor (25) Aza-Cope/Mannich Retron

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the Wieland-Gumlich aldehyde.

Aza-Cope Rearrangement-Mannich Cyclization
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Caption: The key aza-Cope/Mannich reaction cascade.

Tetracyclic Intermediate (24) Hydroxyakuammicine (41)

1. Carbomethoxylation
2. Deprotection Intermediate (42)

Zn, H₂SO₄;
Equilibration Wieland-Gumlich AldehydeDIBAL-H, -90 °C

Click to download full resolution via product page

Caption: Final five steps to the Wieland-Gumlich aldehyde.

Conclusion
The Overman synthesis of the Wieland-Gumlich aldehyde is a testament to the power of

strategic planning and the development of novel synthetic methodologies in the construction of

complex natural products. The successful application of the aza-Cope rearrangement-Mannich

cyclization provides a highly efficient and stereocontrolled route to a key precursor of

strychnine. The protocols and data presented herein offer a valuable resource for researchers

in the field of organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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